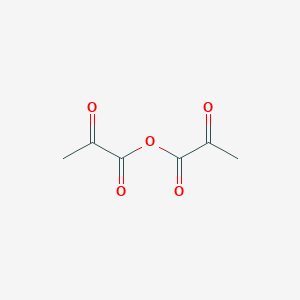
3-(3-Chloro-4-fluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)benzoic acid (3C4FPA) is an aromatic acid containing three chlorine and one fluorine atoms, which is widely used as a building block in the synthesis of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. The synthesis of 3C4FPA is usually achieved through the Friedel-Crafts reaction. It has a wide range of applications in scientific research, such as in the study of the mechanism of action of drugs, biochemical and physiological effects, and the development of new materials.
科学的研究の応用
3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has been used in the synthesis of agrochemicals, pharmaceuticals, and other materials.
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the chlorine and fluorine atoms present in the molecule interact with the target molecule, resulting in a change in its properties. This interaction could be responsible for the physiological and biochemical effects observed in studies involving 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% are not well understood. However, studies have shown that it can affect the activity of enzymes, hormones, and other molecules in the body. It has also been shown to have an effect on the metabolism of certain drugs, as well as on the activity of certain proteins. Additionally, 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has been shown to have an effect on cell proliferation, apoptosis, and other processes.
実験室実験の利点と制限
The use of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in high yields. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, it is difficult to control the reaction conditions in order to obtain the desired product. Additionally, the compound can be toxic, and precautions should be taken when handling it.
将来の方向性
There are a number of potential future directions for the use of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% in scientific research. For example, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of agrochemicals, pharmaceuticals, and other materials.
合成法
The synthesis of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% is usually achieved through the Friedel-Crafts reaction, which involves the reaction of an aromatic ring with an alkyl halide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then undergoes a nucleophilic attack by the halide ion, forming the desired product. The reaction conditions can be adjusted to achieve the desired product in high yields. The product can then be purified by recrystallization.
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLWVZSFFOQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680724 |
Source


|
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)benzoic acid | |
CAS RN |
1181321-27-6 |
Source


|
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














